ONC1-13B is a synthetic nonsteroidal antiandrogen compound primarily developed for the treatment of prostate cancer. It functions by inhibiting the androgen receptor, thereby blocking the effects of androgens like testosterone and dihydrotestosterone on prostate cancer cells. This compound has shown promising results in preclinical studies, demonstrating efficacy in reducing prostate-specific antigen levels and inhibiting cancer cell proliferation.
ONC1-13B is classified as an androgen receptor antagonist. It is part of a broader class of compounds designed to target androgen signaling pathways, which are crucial in the progression of prostate cancer. The compound has been synthesized from commercially available starting materials through methods that ensure high yield and purity, making it suitable for both laboratory and industrial applications .
The synthesis of ONC1-13B involves several key steps:
The synthesis process utilizes various organic solvents, catalysts, and controlled temperature conditions to optimize yield and purity. For industrial production, processes are scaled up using large reactors and continuous flow systems, ensuring compliance with regulatory standards .
ONC1-13B's molecular structure features a complex arrangement that allows for effective binding to the androgen receptor. The precise molecular formula and three-dimensional conformation are critical for its biological activity.
The compound has a molecular weight of approximately 493.1 g/mol, with specific mass transitions noted during analytical procedures such as liquid chromatography-mass spectrometry (LC-MS/MS) to confirm its identity .
ONC1-13B can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes, leading to various derivatives that may exhibit different biological activities. For example, oxidation can yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
ONC1-13B exerts its therapeutic effects primarily by binding to the androgen receptor, thereby preventing endogenous androgens from activating this receptor. This blockade inhibits androgen-stimulated nuclear translocation and coactivator complex formation, which are essential for androgen-dependent gene expression. As a result, ONC1-13B effectively reduces the proliferation of prostate cancer cells and lowers prostate-specific antigen levels in treated subjects .
ONC1-13B is characterized by its stability under physiological conditions, which is crucial for its effectiveness as a therapeutic agent. Its solubility in various organic solvents facilitates its formulation for administration.
The compound shows significant binding affinity for the androgen receptor, with a Ki value indicating its potency compared to other known antiandrogens like bicalutamide and MDV3100. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics in vivo .
ONC1-13B has several scientific applications:
ONC1-13B ((R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide) competitively binds the androgen receptor ligand-binding domain (AR-LBD), directly preventing endogenous androgens like dihydrotestosterone (DHT) from activating the receptor. Biochemical assays using the PolarScreen™ Androgen Receptor Competitor Assay demonstrated that ONC1-13B displaces fluorescent androgens with high affinity, exhibiting a binding profile comparable to MDV3100 (Enzalutamide) and ARN-509. The compound’s spirohydantoin core and fluorobenzamide group form critical hydrophobic interactions and hydrogen bonds with residues Asn705 and Thr877 in the AR-LBD, stabilizing an antagonist conformation. This binding induces a structural rearrangement that prevents helix 12 (H12) from adopting the active "closed" position, thereby inactivating the receptor’s transcriptional function [1] [2] [6].
Table 1: Binding Affinity of ONC1-13B vs. Reference Antiandrogens
Compound | Relative AR-LBD Binding Affinity (vs. DHT) | Key Structural Features |
---|---|---|
ONC1-13B | 1.2× MDV3100 | Spirohydantoin core, fluorobenzamide |
MDV3100 | 1.0 (Reference) | Hydroxyphthalimide, trifluorobenzyl |
ARN-509 | 0.9× MDV3100 | Sulfonylpyridine, nitrile |
Bicalutamide | 0.3× MDV3100 | Cyanoimide, sulfonyl fluoride |
Androgen-induced AR nuclear translocation is a prerequisite for genomic signaling. In DiscoverX PathHunter® assays, ONC1-13B (1 μM) reduced DHT-stimulated AR nuclear translocation by >90% in LNCaP prostate cancer cells. This exceeded the efficacy of bicalutamide (60% inhibition) and matched MDV3100. Mechanistically, ONC1-13B binding promotes cytosolic retention of AR by masking the nuclear localization signal (NLS) and enhancing interactions with heat shock proteins (HSP70/90). Confocal microscopy confirmed cytoplasmic sequestration of AR in ONC1-13B-treated cells, even under saturating DHT conditions (10 nM). This blockade prevents AR dimerization and DNA binding in the nucleus, disrupting downstream oncogenic signaling [1] [6].
Transcriptional coactivators (e.g., SRC-1, TIF2) drive AR-dependent gene expression. The LanthaScreen™ TR-FRET Coactivator Assay revealed that ONC1-13B inhibits DHT-mediated recruitment of SRC-3 to the AR-LBD with an IC50 of 15 nM. This potency surpasses bicalutamide (IC50 = 120 nM) and equals MDV3100. ONC1-13B’s thiocarbonyl group disrupts the charge clamp formed by AR residues Lys720 and Glu897, which normally anchors coactivator LxxLL motifs. Consequently, the AR-coactivator complex fails to assemble, halting transcription initiation. Molecular dynamics simulations further indicate that ONC1-13B induces steric clashes with the SRC-3 binding surface, reducing complex stability by 8 kcal/mol compared to DHT-bound AR [1] [3] [6].
Prostate-specific antigen (PSA/KLK3) is an AR-regulated biomarker. ONC1-13B suppressed DHT-stimulated PSA expression in LNCaP cells with an IC50 of 79.2 nM, outperforming enzalutamide (IC50 = 127 nM). Quantitative RT-PCR and ELISA assays showed 95% inhibition of PSA mRNA and protein at 1 μM. This correlates with ONC1-13B’s ability to displace AR from PSA enhancer regions, as confirmed by chromatin immunoprecipitation (ChIP). In the LNCaP-Z2 xenograft model, daily oral ONC1-13B (10 mg/kg) reduced serum PSA by 85% after 21 days, paralleling tumor regression. Transcriptome analysis identified downstream suppression of KLK2, TMPRSS2, and FKBP5, confirming broad inhibition of AR-driven oncogenic programs [1] [7].
Table 2: Inhibition of DHT-Stimulated PSA Expression by Antiandrogens
Compound | IC50 (nM) for PSA mRNA | PSA Protein Inhibition at 1 μM |
---|---|---|
ONC1-13B | 79.2 | 95% |
MDV3100 | 127.0 | 85% |
ARN-509 | 141.5 | 82% |
Bicalutamide | 420.0 | 45% |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9